molecular formula C9H8Cl2O2S B3125505 Methyl 2-[(2,5-dichlorophenyl)sulfanyl]acetate CAS No. 325700-70-7

Methyl 2-[(2,5-dichlorophenyl)sulfanyl]acetate

Cat. No.: B3125505
CAS No.: 325700-70-7
M. Wt: 251.13 g/mol
InChI Key: FXXZQUQWSSEKRI-UHFFFAOYSA-N
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Description

Methyl 2-[(2,5-dichlorophenyl)sulfanyl]acetate is an organic compound with the molecular formula C9H8Cl2O2S It is known for its unique chemical structure, which includes a sulfanyl group attached to a dichlorophenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[(2,5-dichlorophenyl)sulfanyl]acetate typically involves the reaction of 2,5-dichlorothiophenol with methyl bromoacetate. The reaction is carried out in the presence of a base, such as potassium carbonate, in an organic solvent like acetone. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product. The industrial process also includes purification steps such as recrystallization or distillation to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(2,5-dichlorophenyl)sulfanyl]acetate undergoes various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form the corresponding thiol.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Amides or esters, depending on the nucleophile used.

Scientific Research Applications

Methyl 2-[(2,5-dichlorophenyl)sulfanyl]acetate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 2-[(2,5-dichlorophenyl)sulfanyl]acetate involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The dichlorophenyl ring enhances the compound’s lipophilicity, allowing it to penetrate cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-[(2,4-dichlorophenyl)sulfanyl]acetate
  • Methyl 2-[(3,5-dichlorophenyl)sulfanyl]acetate
  • Methyl 2-[(2,6-dichlorophenyl)sulfanyl]acetate

Uniqueness

Methyl 2-[(2,5-dichlorophenyl)sulfanyl]acetate is unique due to the specific positioning of the chlorine atoms on the phenyl ring, which can influence its reactivity and biological activity. The 2,5-dichloro substitution pattern provides distinct electronic and steric properties compared to other isomers, making it a valuable compound for targeted research applications.

Properties

IUPAC Name

methyl 2-(2,5-dichlorophenyl)sulfanylacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl2O2S/c1-13-9(12)5-14-8-4-6(10)2-3-7(8)11/h2-4H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXXZQUQWSSEKRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CSC1=C(C=CC(=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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